An In-depth Technical Guide to 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7)
An In-depth Technical Guide to 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid (CAS 181300-36-7), a substituted phenylacetic acid derivative. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, patent literature, and predictive models to offer a robust profile for research and development purposes. It covers physicochemical properties, a plausible synthetic route, theoretical spectral analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry), potential applications, and essential safety and handling information. This document is intended to serve as a foundational resource for scientists and researchers interested in the evaluation and use of this molecule in chemical synthesis and drug discovery.
Introduction and Molecular Overview
2-(4-Cyano-2,6-dimethylphenyl)acetic acid is an organic compound featuring a phenylacetic acid core substituted with a cyano group and two methyl groups on the aromatic ring. The presence of the carboxylic acid, nitrile, and a sterically hindered phenyl ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Phenylacetic acid derivatives are known to be key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory agents.[1] The cyano group offers a site for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, enhancing its synthetic utility.
Molecular Structure
Caption: 2D structure of 2-(4-Cyano-2,6-dimethylphenyl)acetic acid.
Physicochemical Properties
| Property | Predicted/Inferred Value | Basis for Estimation |
| Molecular Formula | C₁₁H₁₁NO₂ | Confirmed by multiple sources.[4] |
| Molecular Weight | 189.21 g/mol | Calculated from the molecular formula.[4] |
| Appearance | Expected to be a white to off-white crystalline solid. | Based on the typical appearance of similar aromatic carboxylic acids like 4-cyanophenylacetic acid.[2] |
| Melting Point | Estimated to be in the range of 150-180 °C. | 4-Cyanophenylacetic acid has a melting point of 150-154 °C.[5] The additional methyl groups on the target molecule could increase the melting point due to increased molecular weight and potentially altered crystal packing. |
| Boiling Point | >350 °C (with decomposition likely) | High boiling points are characteristic of aromatic carboxylic acids due to strong intermolecular hydrogen bonding. For example, 4-cyanophenylacetic acid has a predicted boiling point of 355.2 °C.[5] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, Chloroform); moderately soluble in water. | The carboxylic acid group imparts some water solubility, while the substituted phenyl ring provides solubility in organic solvents. This is consistent with the reported solubility of 4-cyanophenylacetic acid.[5][6] |
| pKa | Estimated to be around 4.0. | Phenylacetic acid has a pKa of approximately 4.3. The electron-withdrawing cyano group would be expected to slightly increase the acidity (lower the pKa), while the electron-donating methyl groups would slightly decrease it. The net effect is predicted to be a pKa close to that of similar substituted phenylacetic acids. |
| Predicted XlogP | 1.8 | This value, from computational models, suggests a moderate lipophilicity.[7] |
Synthesis and Manufacturing
While a specific, published laboratory synthesis for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid is not available, a plausible and industrially relevant multi-step process can be devised based on a patent for the preparation of related 2,6-dialkylphenylacetic acids.[8] This synthetic strategy involves the hydrolysis of a corresponding nitrile precursor.
Proposed Synthetic Pathway
The synthesis begins with a suitable 2,6-dimethylbromobenzene derivative and proceeds through the formation of a benzyl cyanide intermediate, which is then hydrolyzed to the final carboxylic acid product.
Caption: Workflow for theoretical spectral analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show the following signals:
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-COOH Proton: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Aromatic Protons: Due to the symmetry of the phenyl ring, the two aromatic protons are chemically equivalent and will appear as a singlet. Their chemical shift is expected in the aromatic region (around 7.0-7.5 ppm).
-
-CH₂- Protons: A singlet corresponding to the two protons of the methylene group, expected in the range of 3.5-4.0 ppm.
-
-CH₃ Protons: A singlet integrating to six protons from the two equivalent methyl groups on the aromatic ring, expected to appear upfield around 2.2-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The broadband-decoupled ¹³C NMR spectrum is predicted to display 8 distinct signals due to molecular symmetry:
-
-COOH Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal, typically in the range of 170-180 ppm.
-
Aromatic Carbons:
-
One quaternary carbon attached to the cyano group (C-CN), likely around 110-115 ppm.
-
One quaternary carbon attached to the acetic acid moiety (C-CH₂), likely around 135-140 ppm.
-
One quaternary carbon for the two carbons bearing the methyl groups (C-CH₃), likely around 138-142 ppm.
-
One signal for the two equivalent aromatic CH carbons, expected in the 128-135 ppm range.
-
-
-C≡N Carbon: The nitrile carbon signal is expected around 118-125 ppm.
-
-CH₂- Carbon: The methylene carbon signal is anticipated in the range of 35-45 ppm.
-
-CH₃ Carbons: A single signal for the two equivalent methyl carbons, expected in the upfield region of 18-25 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions from its key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.
-
C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of a carboxylic acid carbonyl.
-
C=C Stretches (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: These bands, associated with the carboxylic acid group, are expected in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:
-
Molecular Ion (M⁺): A peak at m/z = 189, corresponding to the molecular weight of the compound.
-
Loss of -COOH: A significant fragment resulting from the loss of the carboxyl group (45 Da), leading to a peak at m/z = 144. This benzylic cation would be relatively stable.
-
Loss of H₂O: A peak at m/z = 171, corresponding to the loss of a water molecule from the molecular ion.
-
Tropylium-like Ions: Rearrangements and fragmentation of the aromatic ring could lead to characteristic peaks in the lower mass region.
-
Other Fragments: Cleavage of the C-C bond between the methylene group and the ring could also occur.
Potential Applications and Research Interest
While specific applications for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid are not documented, its structural motifs suggest several areas of potential research interest:
-
Pharmaceutical Intermediates: As a substituted phenylacetic acid, it is a plausible precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules. [1]* Agrochemicals: Phenylacetic acid derivatives are used in the development of herbicides and pesticides. [8]* Materials Science: The rigid structure and the presence of the nitrile group could make it a candidate for incorporation into polymers or liquid crystals.
-
Ligand Synthesis: The carboxylic acid functionality allows for coordination to metal centers, suggesting its use in the synthesis of metal-organic frameworks (MOFs) or catalysts.
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(4-Cyano-2,6-dimethylphenyl)acetic acid. The following recommendations are based on the hazard profiles of structurally similar compounds like cyanophenylacetic acid and other substituted acetic acids. [7][9][10][11][12]
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
-
Disclaimer: This information is based on analogous compounds and should be used for guidance only. A thorough risk assessment should be conducted before handling this chemical.
Conclusion
2-(4-Cyano-2,6-dimethylphenyl)acetic acid is a compound with significant potential as a synthetic intermediate, though it remains largely uncharacterized in the scientific literature. This technical guide has provided a detailed, albeit largely theoretical, overview of its properties, a plausible synthetic route, and expected spectral characteristics. It is hoped that this compilation will serve as a valuable starting point for researchers and facilitate further investigation into the chemistry and applications of this intriguing molecule. The validation of the predicted properties and the exploration of its reactivity are promising avenues for future research.
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2-(4-cyano-2,6-dimethylphenyl)acetic acid | CAS 181300-36-7 | AMERICAN ELEMENTS ®. (URL: [Link])
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Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PubMed. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])
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